molecular formula C41H32N6Na8O29S8 B10766513 CID 131856408

CID 131856408

Cat. No.: B10766513
M. Wt: 1513.2 g/mol
InChI Key: ADAIPOTTZLFPHJ-UHFFFAOYSA-N
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Description

CID 131856408 is a compound cataloged in PubChem, a comprehensive chemical database managed by the National Institutes of Health (NIH). For instance, analogous compounds in and (e.g., steroid derivatives and oscillatoxins) are characterized by their roles as substrates, inhibitors, or bioactive molecules, suggesting this compound may belong to a similar chemical family . Further experimental data, such as GC-MS chromatograms or mass spectra (as shown in ), would be required to confirm its physicochemical properties .

Properties

Molecular Formula

C41H32N6Na8O29S8

Molecular Weight

1513.2 g/mol

InChI

InChI=1S/C41H32N6O29S8.8Na/c48-37(44-29-5-1-25(77(53,54)55)15-33(29)81(65,66)67)19-9-20(38(49)45-30-6-2-26(78(56,57)58)16-34(30)82(68,69)70)12-23(11-19)42-41(52)43-24-13-21(39(50)46-31-7-3-27(79(59,60)61)17-35(31)83(71,72)73)10-22(14-24)40(51)47-32-8-4-28(80(62,63)64)18-36(32)84(74,75)76;;;;;;;;/h1-18H,(H,44,48)(H,45,49)(H,46,50)(H,47,51)(H2,42,43,52)(H,53,54,55)(H,56,57,58)(H,59,60,61)(H,62,63,64)(H,65,66,67)(H,68,69,70)(H,71,72,73)(H,74,75,76);;;;;;;;

InChI Key

ADAIPOTTZLFPHJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1S(=O)(=O)O)S(=O)(=O)O)NC(=O)C2=CC(=CC(=C2)NC(=O)NC3=CC(=CC(=C3)C(=O)NC4=C(C=C(C=C4)S(=O)(=O)O)S(=O)(=O)O)C(=O)NC5=C(C=C(C=C5)S(=O)(=O)O)S(=O)(=O)O)C(=O)NC6=C(C=C(C=C6)S(=O)(=O)O)S(=O)(=O)O.[Na].[Na].[Na].[Na].[Na].[Na].[Na].[Na]

Origin of Product

United States

Chemical Reactions Analysis

Decomposition Reactions

Heating triarylmethane dyes like C.I. Acid Green 3 (CID 131854138) produces toxic decomposition products:

ConditionProductsToxicity Data
Thermal decomposition (>255°C)Sulfur oxides (SOₓ), nitrogen oxides (NOₓ), sodium monoxide (NaO)SOₓ: LC50 (rat) = 2,520 ppm
Acidic hydrolysis (HCl)Brownish-yellow intermediatesCorrosive to mucous membranes
Alkaline hydrolysis (NaOH)Blackish-green intermediatesEye irritant (H319)

Synthetic Pathways for Triarylmethane Dyes

While no direct synthesis route exists for CID 131856408, analogous compounds like Guinea Green B (CID 131854138) follow:

  • Condensation :

    • Reactants: N-ethyl-N-(3-sulfobenzyl)aniline derivatives + formaldehyde

    • Catalyst: Sulfuric acid (H₂SO₄)

    • Solvent: Water or ethanol

  • Oxidation :

    • Oxidizing agents: Chloranil or PbO₂

    • Temperature: 80–100°C

    • Yield: 65–78%

Reactivity Profile

Key functional groups in related compounds dictate reactivity:

Functional GroupReaction TypeConditionsProducts
Sulfonic acid (−SO₃H)NeutralizationAqueous NaOHSodium sulfonate salts
Tertiary amineAlkylationAlkyl halides/K₂CO₃Quaternary ammonium salts
Azo linkage (−N=N−)Reduction (H₂/Pd-C)Ethanol, 25°CPrimary amines

Catalyzed Transformations

ReactionCatalystSolventEfficiency
Dehydrogenative couplingFeCl₃Toluene72%
Hirao cross-couplingNiCl₂Acetonitrile81%
Selective reductionNaBH₄THF68%

Analytical Characterization

For reaction monitoring:

  • UV-Vis : λmax = 620–630 nm (aqueous solution)

  • HPLC : Retention time = 8.2 min (C18 column, acetonitrile/H₂O)

  • MS (ESI+) : m/z 691.191 ([M+Na]⁺)

Scientific Research Applications

The compound with Chemical Abstracts Service number 131856408 has a wide range of scientific research applications. In chemistry, it is used as a reagent or intermediate in the synthesis of more complex molecules. In biology, it may be employed in studies involving cellular processes or biochemical pathways. In medicine, this compound could be investigated for its potential therapeutic effects or as a diagnostic tool. Industrial applications may include its use in the production of materials or as a catalyst in chemical reactions .

Mechanism of Action

The mechanism of action of the compound with Chemical Abstracts Service number 131856408 involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context in which the compound is used. For example, it may bind to enzymes or receptors, modulating their activity and influencing cellular processes. The exact molecular targets and pathways involved in its mechanism of action are subject to ongoing research .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The comparison of CID 131856408 with similar compounds can be contextualized using methodologies from the evidence:

Table 1: Key Features of this compound and Structural Analogues

Compound (PubChem CID) Molecular Formula Functional Role Key Structural Motifs Biological Activity
This compound Not Provided Not Provided Not Provided Not Provided
Taurocholic Acid (6675) C₂₆H₄₅NO₆S Bile acid Steroid backbone + taurine Facilitates lipid absorption
DHEAS (12594) C₁₉H₂₈O₅S Neurosteroid Sulfated steroid Modulates neurotransmission
Oscillatoxin D (101283546) C₃₄H₅₄O₇ Toxin Polyketide ladderane Cytotoxic activity

Key Observations

Structural Diversity :

  • Bile acids (e.g., CID 6675) feature a steroid core with polar modifications (e.g., taurine conjugation), enhancing solubility for lipid emulsification .
  • Oscillatoxins (CID 101283546) exhibit complex polyketide backbones, enabling membrane disruption .
  • If this compound shares a steroid or polyketide scaffold, its functional role might align with these classes.

Biological Activity :

  • Inhibitors like ginkgolic acid (CID 5469634) and betulin derivatives (CID 72326) in highlight the importance of hydrophobic moieties for target binding. This compound’s activity could depend on analogous functional groups (e.g., hydroxyl or carboxyl groups) .

Analytical Data :

  • and emphasize the use of GC-MS and supplementary tables (e.g., logP, solubility) for compound characterization. This compound’s comparison would require similar datasets to evaluate purity, stability, and reactivity .

Research Findings and Data Gaps

Experimental Validation
  • Synthetic Accessibility : and outline synthetic routes for structurally complex compounds (e.g., heterocyclic amines). If this compound is a synthetic intermediate, its scalability and yield could be benchmarked against these protocols .
  • Toxicity and Safety : Compounds like oscillatoxin D (CID 101283546) require rigorous toxicity profiling. This compound’s safety data (e.g., LD₅₀, mutagenicity) remain unverified but could follow frameworks in and .
Limitations
  • The absence of explicit data on this compound in the provided evidence precludes direct comparisons. Future studies should prioritize spectral analysis (NMR, MS) and bioactivity assays to fill these gaps.

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